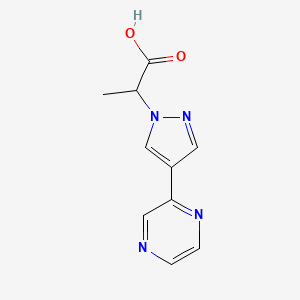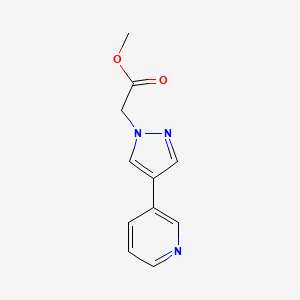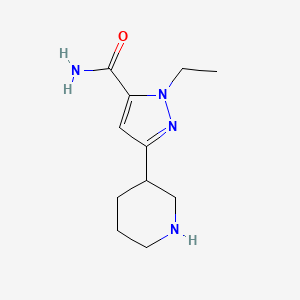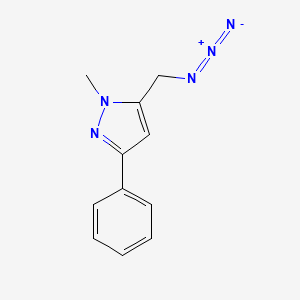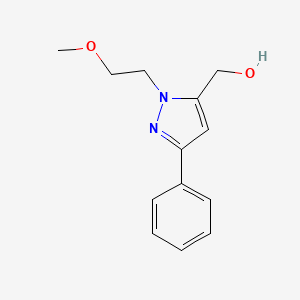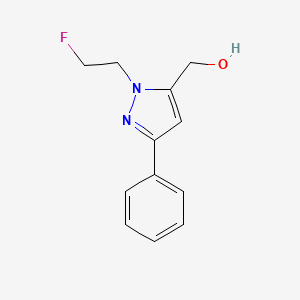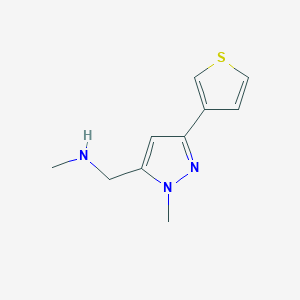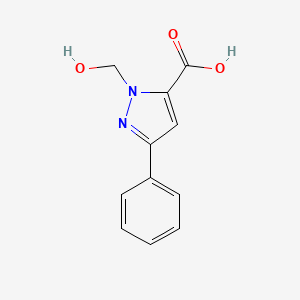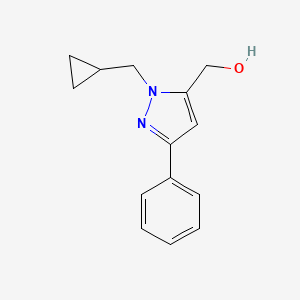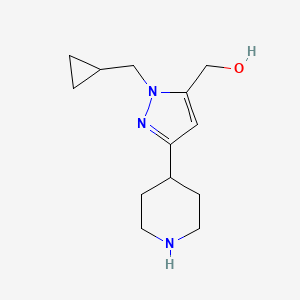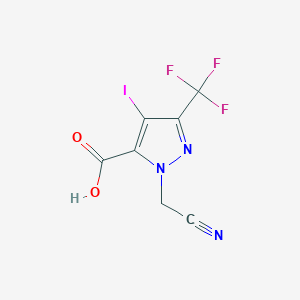
1-(Cyanomethyl)-4-iod-3-(Trifluormethyl)-1H-pyrazol-5-carbonsäure
Übersicht
Beschreibung
The compound “1-(cyanomethyl)-4-iodo-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The molecule also contains a trifluoromethyl group (-CF3), an iodine atom, and a carboxylic acid group (-COOH) .
Synthesis Analysis
The synthesis of such compounds often involves the use of trifluoromethyl-containing reagents and synthetic building blocks . The trifluoromethyl group can be introduced through various methods, including treatment of carboxylic acids with sulfur tetrafluoride . The iodine atom and the carboxylic acid group can be introduced through other synthetic routes .Molecular Structure Analysis
The trifluoromethyl group (-CF3) is a functional group derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom . The pyrazole ring is a five-membered ring with two nitrogen atoms. The iodine atom and the carboxylic acid group are attached to the pyrazole ring .Chemical Reactions Analysis
Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation . The reactions are typical for ketimines, which are essential substrates used in the construction of pharmacologically interesting derivatives .Wissenschaftliche Forschungsanwendungen
Pharmazeutische Forschung
Diese Verbindung ist ein wertvolles Zwischenprodukt in der pharmazeutischen Forschung. Ihre Trifluormethylgruppe ist besonders wichtig, da sie die metabolische Stabilität und Bioverfügbarkeit potenzieller Medikamentenkandidaten verbessern kann . Die Iod- und Cyanofunktionellen Gruppen in der Verbindung können in verschiedenen chemischen Reaktionen, wie z. B. Kreuzkupplungsreaktionen, verwendet werden, um eine Vielzahl von Pharmazeutika zu synthetisieren.
Landwirtschaftliche Chemie
Im Bereich der Landwirtschaft können Verbindungen wie 1-(Cyanomethyl)-4-iod-3-(Trifluormethyl)-1H-pyrazol-5-carbonsäure zur Entwicklung neuer Pestizide verwendet werden. Die Trifluormethylgruppe ist bekannt dafür, die insektiziden Eigenschaften solcher Verbindungen zu verbessern . Dies kann zur Entwicklung effektiverer und potenziell weniger schädlicher landwirtschaftlicher Chemikalien führen.
Materialwissenschaften
Die einzigartige chemische Struktur dieser Verbindung macht sie zu einem Kandidaten für die Herstellung fortschrittlicher Materialien. So könnte ihre Einarbeitung in Polymere zu Materialien führen, die aufgrund des Vorhandenseins der Trifluormethylgruppe eine verbesserte thermische Stabilität und chemische Beständigkeit aufweisen .
Umweltwissenschaften
Verbindungen mit Trifluormethylgruppen werden oft auf ihre Umweltauswirkungen untersucht. Diese spezielle Verbindung könnte auf ihre Abbauprodukte und deren potenzielle Auswirkungen auf die Umwelt untersucht werden, da ähnliche Verbindungen Trifluoressigsäure produzieren, die Gegenstand von Umweltstudien ist .
Analytische Chemie
In der analytischen Chemie können die Cyan- und Iodgruppen dieser Verbindung als Derivatisierungsmittel verwendet werden, um die Nachweisgrenze in verschiedenen analytischen Techniken, wie z. B. Chromatographie und Massenspektrometrie, zu verbessern . Dies kann die Quantifizierung von Analyten in komplexen Mischungen verbessern.
Biochemie
Die Fähigkeit der Verbindung, an Biokonjugationsreaktionen teilzunehmen, macht sie in der Biochemie zur Kennzeichnung von Biomolekülen nützlich. Dies kann bei der Untersuchung biologischer Prozesse und der Entwicklung diagnostischer Tests helfen .
Zukünftige Richtungen
The development of fluorinated organic chemicals is becoming an increasingly important research topic. Trifluoromethyl-containing reagents and synthetic building blocks play a vital role in organic synthesis . It is expected that many novel applications of such compounds will be discovered in the future .
Eigenschaften
IUPAC Name |
2-(cyanomethyl)-4-iodo-5-(trifluoromethyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3IN3O2/c8-7(9,10)5-3(11)4(6(15)16)14(13-5)2-1-12/h2H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJEHPONTTTYUOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)N1C(=C(C(=N1)C(F)(F)F)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3IN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


